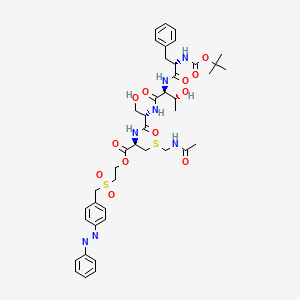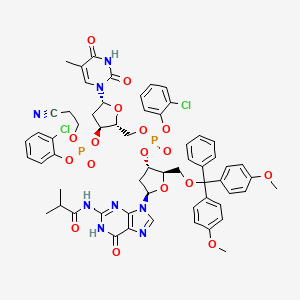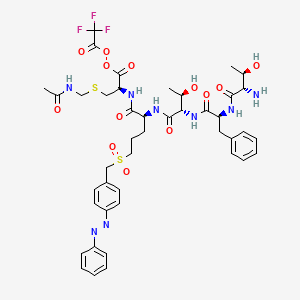
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines azo, sulphonyl, and peptide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) typically involves multiple steps, including the formation of the azo group, sulphonylation, and peptide coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in scaling up the production while maintaining consistency and quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for research and application purposes.
Análisis De Reacciones Químicas
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azo group may yield nitro compounds, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) involves its interaction with specific molecular targets and pathways. The azo group can participate in redox reactions, while the peptide moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-(1-phenyl-ethyl)-phenol
- 4-Bromo-2-((4-ethyl-phenylimino)-methyl)-phenol
- 4-[1-[(4-nitro-phenyl)-hydrazono]-ethyl]-phenol
Uniqueness
Compared to similar compounds, 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) stands out due to its complex structure, which combines multiple functional groups and a peptide backbone
Propiedades
Número CAS |
76408-68-9 |
|---|---|
Fórmula molecular |
C43H53F3N8O13S2 |
Peso molecular |
1011.1 g/mol |
Nombre IUPAC |
(2,2,2-trifluoroacetyl) (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-[(4-phenyldiazenylphenyl)methylsulfonyl]pentanoyl]amino]propaneperoxoate |
InChI |
InChI=1S/C43H53F3N8O13S2/c1-25(55)35(47)39(60)50-33(21-28-11-6-4-7-12-28)38(59)52-36(26(2)56)40(61)49-32(37(58)51-34(22-68-24-48-27(3)57)41(62)66-67-42(63)43(44,45)46)15-10-20-69(64,65)23-29-16-18-31(19-17-29)54-53-30-13-8-5-9-14-30/h4-9,11-14,16-19,25-26,32-36,55-56H,10,15,20-24,47H2,1-3H3,(H,48,57)(H,49,61)(H,50,60)(H,51,58)(H,52,59)/t25-,26-,32+,33+,34+,35+,36+/m1/s1 |
Clave InChI |
GHFHTFHYLYTCGN-ROOKAGKKSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCS(=O)(=O)CC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)N)O |
SMILES canónico |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCS(=O)(=O)CC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)NC(CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


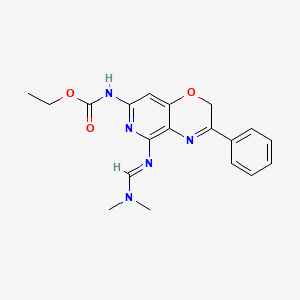
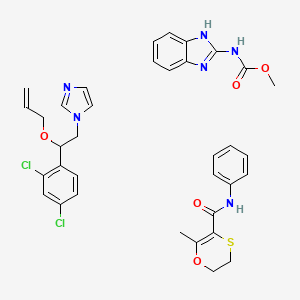

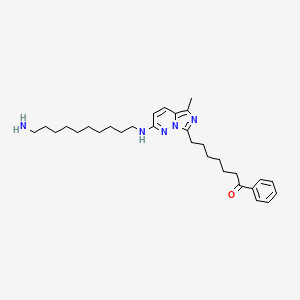
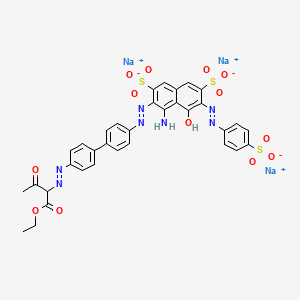
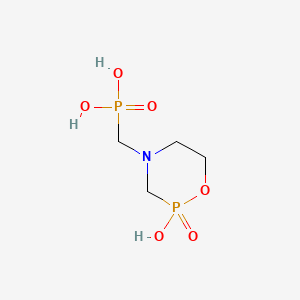
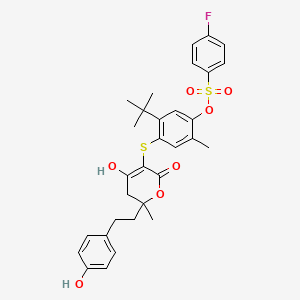
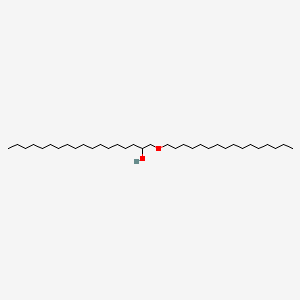
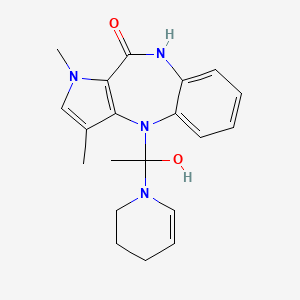

![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
